
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the furan ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole-furan compounds .
Wissenschaftliche Forschungsanwendungen
5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole and furan rings can interact with enzymes, receptors, or other proteins, leading to changes in biological activity. These interactions can modulate various biochemical pathways, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole-furan derivatives, such as:
- 5-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid
- 5-(1-Ethyl-3-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid
Uniqueness
What sets 5-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrazole and furan rings in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-(2-ethyl-5-methylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-8(6-7(2)12-13)9-4-5-10(16-9)11(14)15/h4-6H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
LHLJNLLAPRSQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


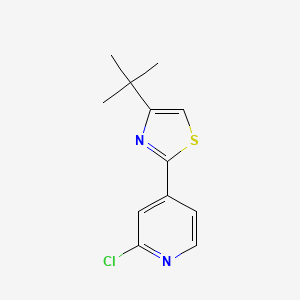
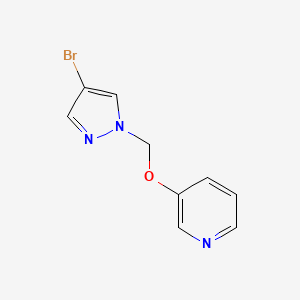
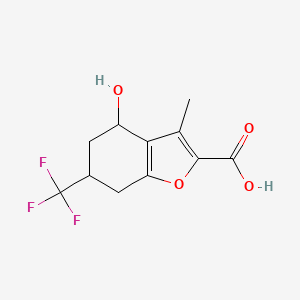
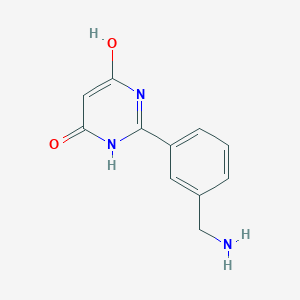
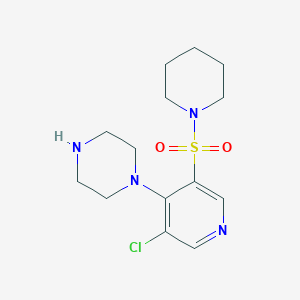
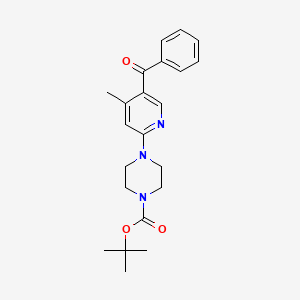
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
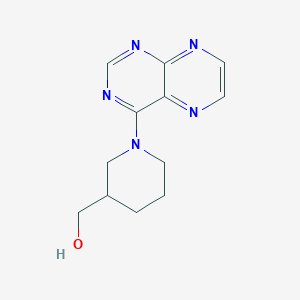




![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)

